molecular formula C12H9Cl2N B2665188 4-Chloro-2-(3-chlorophenyl)aniline CAS No. 1521784-05-3

4-Chloro-2-(3-chlorophenyl)aniline

Cat. No.: B2665188
CAS No.: 1521784-05-3
M. Wt: 238.11
InChI Key: AZRQVVVFCJYESL-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-chlorophenyl)aniline is an aromatic amine compound characterized by the presence of two chlorine atoms attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-(3-chlorophenyl)aniline can be synthesized through several methods. One common approach involves the reduction of 4-nitrochlorobenzene, which is prepared by nitration of chlorobenzene . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-chlorophenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinone imines, and other aromatic derivatives.

Scientific Research Applications

4-Chloro-2-(3-chlorophenyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-chlorophenyl)aniline involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, which allow it to bind to specific receptors or enzymes. This binding can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(3-chlorophenyl)aniline is unique due to the presence of two chlorine atoms on the biphenyl structure, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.

Properties

IUPAC Name

4-chloro-2-(3-chlorophenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRQVVVFCJYESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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